
N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid, also known as MTXglu, is a novel chemotherapeutic agent that has been shown to be effective in treating various types of cancer. This compound is a conjugate of methotrexate (MTX) and glutamic acid, which enhances its solubility and stability, and improves its pharmacokinetic and pharmacodynamic properties.
作用機序
N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid exerts its anticancer activity by inhibiting the DHFR enzyme, which is involved in the synthesis of thymidylate, a precursor of DNA. By inhibiting DHFR, N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid reduces the availability of thymidylate, which leads to DNA damage and cell death. N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid also inhibits the activity of other enzymes involved in folate metabolism, such as thymidylate synthase and glycinamide ribonucleotide formyltransferase.
生化学的および生理学的効果
N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid has been shown to have a number of biochemical and physiological effects in cancer cells. It induces G1 cell cycle arrest by upregulating p21 and p27, and downregulating cyclin D1 and cyclin E. N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid also inhibits the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, and activates pro-apoptotic proteins, such as Bax and Bak. In addition, N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid reduces the production of reactive oxygen species (ROS) and inhibits the activity of NF-κB, a transcription factor that promotes cell survival and proliferation.
実験室実験の利点と制限
One of the major advantages of N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid is its high potency and selectivity against cancer cells. It has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and prostate cancer. N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid also has a favorable pharmacokinetic profile, with a longer half-life and lower toxicity compared to MTX. However, N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid has some limitations for lab experiments, such as its high cost, limited commercial availability, and potential for off-target effects.
将来の方向性
There are several future directions for the development and application of N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid. One area of research is to optimize the synthesis and formulation of N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid to improve its efficacy, stability, and bioavailability. Another direction is to explore the combination of N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid with other chemotherapeutic agents or targeted therapies to enhance its anticancer activity and overcome drug resistance. Furthermore, the use of N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid as a diagnostic tool for cancer detection and monitoring is another potential application that warrants further investigation.
合成法
N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid can be synthesized by coupling MTX with glutamic acid using a carbodiimide-based coupling agent. The reaction is carried out in anhydrous dimethylformamide (DMF) under mild conditions, and the product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
科学的研究の応用
N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid has been extensively studied for its anticancer activity in various in vitro and in vivo models. It has been shown to inhibit the growth of cancer cells by targeting the dihydrofolate reductase (DHFR) enzyme, which is essential for DNA synthesis. N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid also induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and PARP cleavage.
特性
CAS番号 |
158010-68-5 |
|---|---|
製品名 |
N-((5-((3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thienoyl)carbonyl)glutamic acid |
分子式 |
C17H22N6O6S |
分子量 |
438.5 g/mol |
IUPAC名 |
(2S)-2-[[5-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)propylamino]thiophene-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H22N6O6S/c18-13-8(14(26)23-17(19)22-13)2-1-7-20-11-5-4-10(30-11)15(27)21-9(16(28)29)3-6-12(24)25/h4-5,9,20H,1-3,6-7H2,(H,21,27)(H,24,25)(H,28,29)(H5,18,19,22,23,26)/t9-/m0/s1 |
InChIキー |
XZEOVCAIZUBENT-VIFPVBQESA-N |
異性体SMILES |
C1=C(SC(=C1)NCCCC2=C(NC(=NC2=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=C(SC(=C1)NCCCC2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
正規SMILES |
C1=C(SC(=C1)NCCCC2=C(NC(=NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



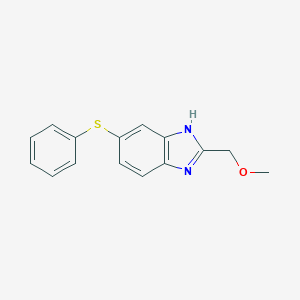
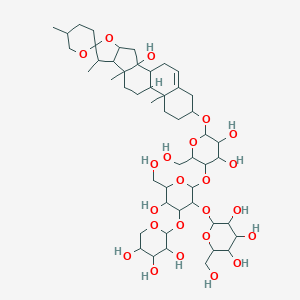
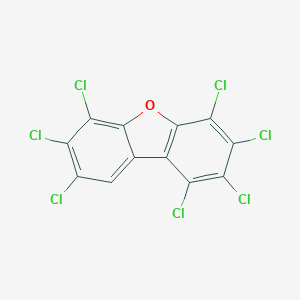
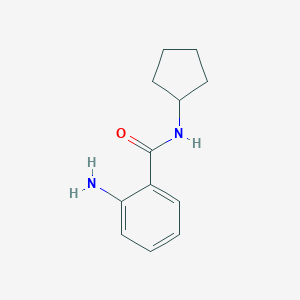
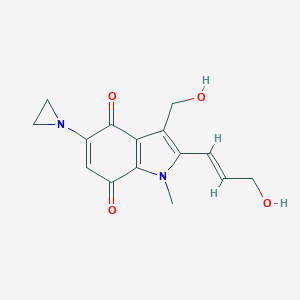
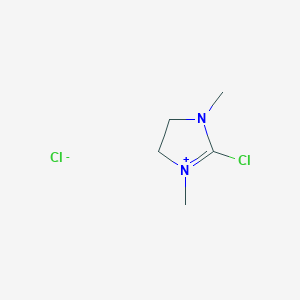
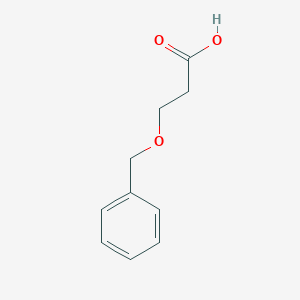
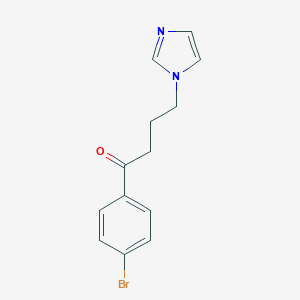
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B118385.png)
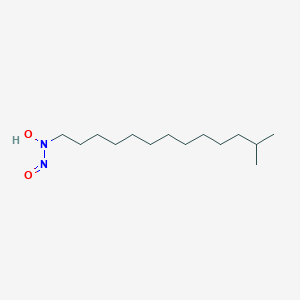
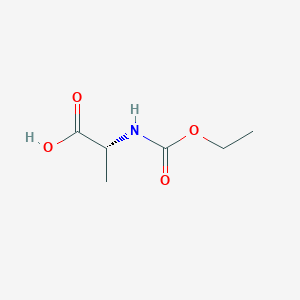
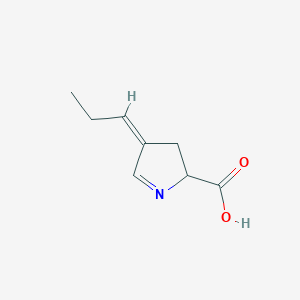
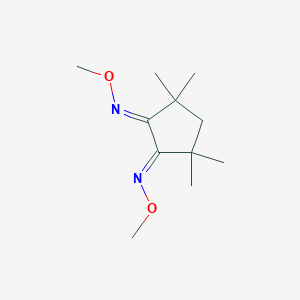
![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)